molecular formula C19H21N3O2 B2839281 N'-(diphenylmethylene)-2-morpholinoacetohydrazide CAS No. 339106-17-1

N'-(diphenylmethylene)-2-morpholinoacetohydrazide

Cat. No.: B2839281
CAS No.: 339106-17-1
M. Wt: 323.396
InChI Key: CYBBHOFCCHEENN-UHFFFAOYSA-N
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Description

N’-(diphenylmethylene)-2-morpholinoacetohydrazide is an organic compound that features a diphenylmethylene group attached to a morpholinoacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(diphenylmethylene)-2-morpholinoacetohydrazide typically involves the reaction of diphenylmethanone with morpholinoacetohydrazide under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the morpholinoacetohydrazide, followed by the addition of diphenylmethanone to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of N’-(diphenylmethylene)-2-morpholinoacetohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also important aspects of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N’-(diphenylmethylene)-2-morpholinoacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted hydrazides or morpholines.

Scientific Research Applications

N’-(diphenylmethylene)-2-morpholinoacetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-(diphenylmethylene)-2-morpholinoacetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(diphenylmethylene)glycine tert-butyl ester
  • N-(diphenylmethylene)-2,2,2-trifluoroethanamine
  • N-(diphenylmethylene)methylthiomethylamine N-oxide

Uniqueness

N’-(diphenylmethylene)-2-morpholinoacetohydrazide is unique due to its combination of the diphenylmethylene group and the morpholinoacetohydrazide moiety This structure imparts specific chemical properties and reactivity that differentiate it from other similar compounds

Properties

IUPAC Name

N-(benzhydrylideneamino)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c23-18(15-22-11-13-24-14-12-22)20-21-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBBHOFCCHEENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817862
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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